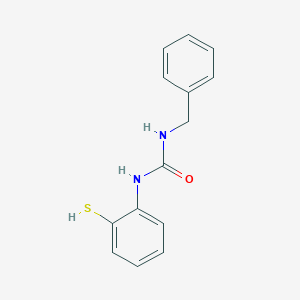
1-Benzyl-3-(2-mercaptophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(2-mercaptophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom and a mercaptophenyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-mercaptophenyl)urea can be synthesized through several methods. One common approach involves the reaction of benzyl isocyanate with 2-mercaptoaniline under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the amine on the isocyanate, forming the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-(2-mercaptophenyl)urea undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(2-mercaptophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anticancer agent and as a modulator of biological pathways.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-(2-mercaptophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, further modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-3-(2-chlorophenyl)urea
- 1-Benzyl-3-(4-chloro-2-methylphenyl)urea
- 1-Benzyl-3-(3-methoxybenzyl)urea
Uniqueness: 1-Benzyl-3-(2-mercaptophenyl)urea is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group and, consequently, have different properties and applications .
Eigenschaften
Molekularformel |
C14H14N2OS |
|---|---|
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
1-benzyl-3-(2-sulfanylphenyl)urea |
InChI |
InChI=1S/C14H14N2OS/c17-14(15-10-11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)18/h1-9,18H,10H2,(H2,15,16,17) |
InChI-Schlüssel |
LEXJERLXDAYXNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


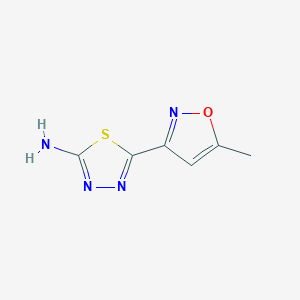
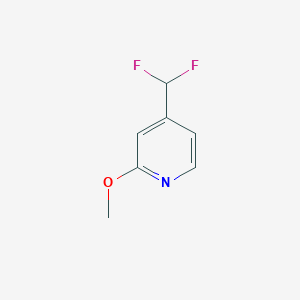


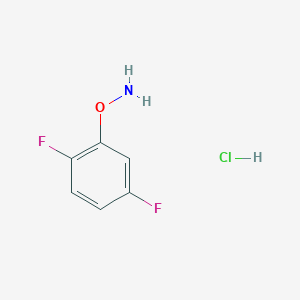
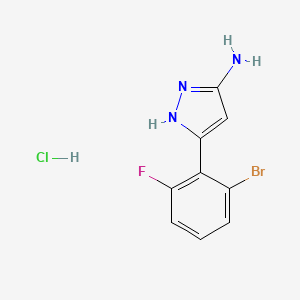
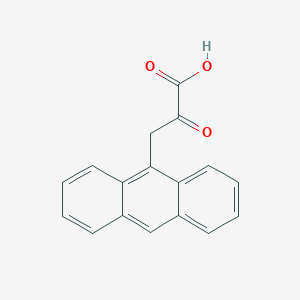
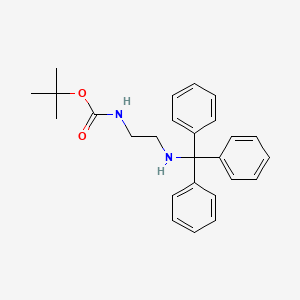
![Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate](/img/structure/B15336317.png)
![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
![2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B15336333.png)

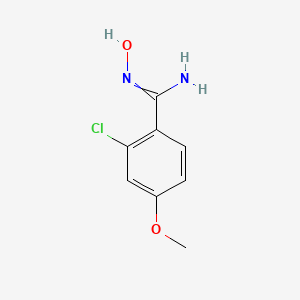
![1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone](/img/structure/B15336364.png)
